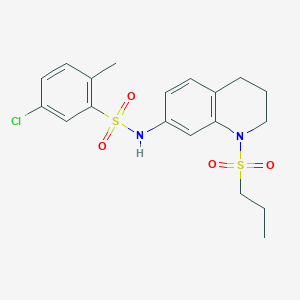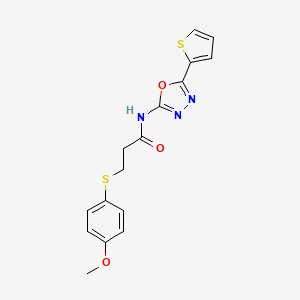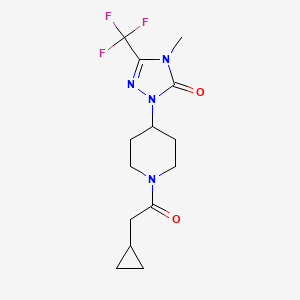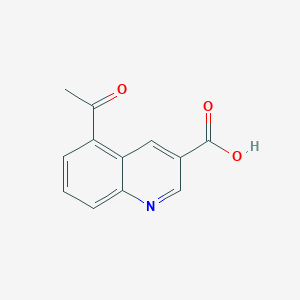
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps. One common approach includes:
Formation of Tetrahydroquinoline Core: : The initial step involves the formation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline derivative under controlled conditions of temperature and pressure.
Introduction of Propylsulfonyl Group:
Attachment of Benzene Sulfonamide: : The final step involves the attachment of the benzenesulfonamide moiety using a substitution reaction with 5-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production process involves the same fundamental steps but with optimized reaction conditions and catalysts to increase yield and purity. Continuous flow reactions and automated reactors are often used to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride, converting the sulfonamide group into amines.
Substitution: : It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions, with reagents like sodium azide or alkyl halides forming a variety of functional derivatives.
Major Products
The major products formed from these reactions include:
Sulfoxide or sulfone derivatives from oxidation.
Amine derivatives from reduction.
Substituted quinoline and sulfonamide derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse areas of scientific research:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Studied for its potential therapeutic effects, particularly in the field of anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of advanced materials and chemical processes due to its unique reactive properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in critical biological pathways, such as kinases and proteases, by binding to their active sites or altering their conformation.
Pathway Modulation: : It may modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methyl-N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the propyl group, affecting its solubility and reactivity.
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Has a different substitution pattern on the benzene ring, leading to varying biological activity.
5-chloro-2-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains a methyl group instead of a propyl group, which influences its interaction with biological targets.
Uniqueness
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its specific structural features, including the presence of both chlorine and sulfonyl groups, which contribute to its unique reactivity and interaction with molecular targets.
Hope this sheds some light on this fascinating compound! Any other specifics you're curious about?
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-7-9-17(13-18(15)22)21-28(25,26)19-12-16(20)8-6-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDNOHSPXTQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)
![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)


![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2550225.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)

